Magnesium chromate

CrMgO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CrMgO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, it's crucial to note that magnesium chromate contains hexavalent chromium, which is classified as a highly toxic and carcinogenic substance by various agencies, including the International Agency for Research on Cancer (IARC) []. This has led to significant research efforts focused on developing chromate-free alternatives with comparable or superior corrosion inhibition capabilities []. While magnesium chromate remains an area of research, its practical implementation is hindered by safety concerns.

Other Scientific Research Applications

Beyond corrosion inhibition, magnesium chromate has been explored for other potential scientific research applications, including:

- Pigmentation: Due to its yellow color, magnesium chromate has been investigated as a pigment in various materials, although its use is limited due to its aforementioned toxicity concerns [].

- Catalysis: Studies have explored the use of magnesium chromate as a catalyst in specific chemical reactions, but this area remains in the early stages of exploration.

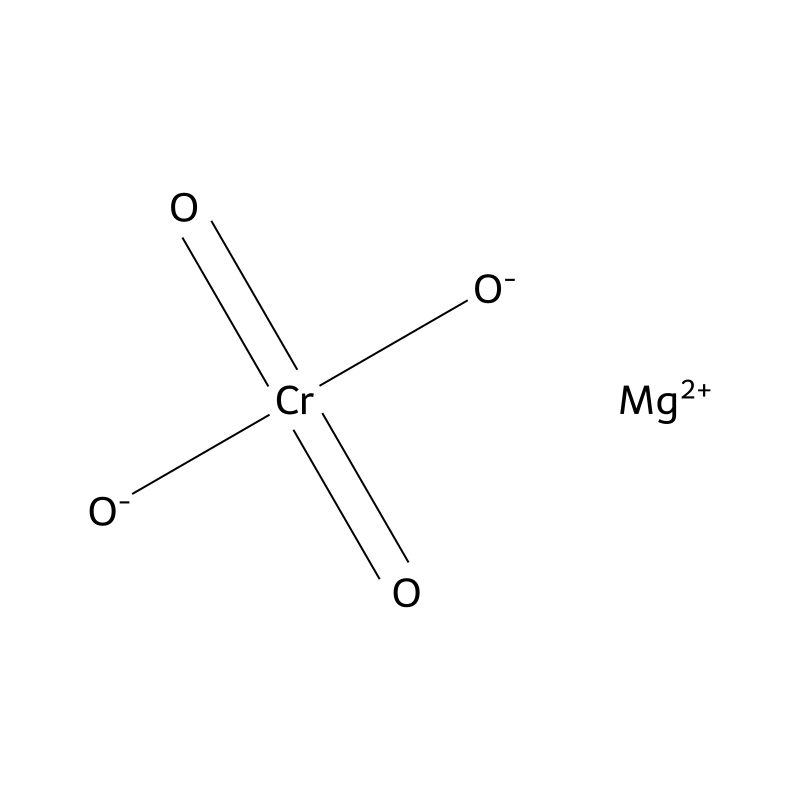

Magnesium chromate is an inorganic compound with the chemical formula MgCrO₄. It appears as bright yellow, odorless crystals and is classified as a strong electrolyte due to its complete dissociation in water into magnesium ions (Mg²⁺) and chromate ions (CrO₄²⁻) . The compound adopts a tetragonal crystal structure where each magnesium ion is coordinated with four oxygen atoms from chromate anions, forming a tetrahedral arrangement . While magnesium chromate can occur naturally as the mineral kieserite, it is predominantly synthesized for industrial applications .

Magnesium chromate is a suspected carcinogen due to the presence of chromium(VI) (Cr⁶⁺) ions. It can cause skin irritation, respiratory problems, and gastrointestinal issues upon exposure.

- Toxicity:

- Oral LD50 (rat): 242 mg/kg.

- Inhalation LC50 (rat): Not available.

- Flammability: Non-flammable.

- Reactivity: May react with strong reducing agents.

The synthesis of magnesium chromate can be achieved through a precipitation reaction between soluble magnesium salts and chromate salts. A common method involves the reaction of sodium chromate with magnesium sulfate:

This method allows for the production of magnesium chromate in a controlled laboratory setting .

Research on the interactions of magnesium chromate primarily focuses on its toxicological effects due to the presence of hexavalent chromium. Studies indicate that exposure can lead to allergic reactions, respiratory problems, and skin sensitization . Furthermore, its potential carcinogenic nature has led to extensive research into safer alternatives for industrial applications.

Several compounds are chemically or functionally similar to magnesium chromate. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Chromate | CaCrO₄ | Less toxic than magnesium chromate; used in pigments. |

| Barium Chromate | BaCrO₄ | Commonly used as a pigment; more stable than magnesium chromate. |

| Potassium Chromate | K₂CrO₄ | Soluble in water; used in dyeing and tanning processes. |

| Sodium Chromate | Na₂CrO₄ | More soluble; used as an oxidizing agent in organic synthesis. |

Magnesium chromate's unique properties stem from its specific ionic interactions and structural characteristics, making it distinct among these similar compounds .

Magnesium chromate’s scientific exploration began in earnest in the 1940s, when researchers systematically investigated its solubility and crystalline properties. Early studies focused on its synthesis via reactions between magnesium carbonate and chromic acid, yielding a compound characterized by high water solubility (54.8 g/100 mL at 25°C). A pivotal advancement occurred in 2012 with the discovery of an undecahydrate (MgCrO₄·11H₂O), isostructural with the mineral meridianiite (MgSO₄·11H₂O), through rapid quenching of aqueous solutions in liquid nitrogen. This hydrate crystallizes in a triclinic system (space group P1) with unit-cell parameters a = 6.811 Å, b = 6.958 Å, and c = 17.385 Å, showcasing a hydrogen-bonded network of water molecules.

Significance in Chemical Literature and Research Landscape

Magnesium chromate occupies a niche in corrosion science and materials engineering. Its ability to form passivating layers on metal surfaces has made it a staple in coatings for aerospace and automotive industries. Recent studies emphasize its role in synthesizing spinel-structured nanoparticles (MgCr₂O₄) via sol-gel methods, which exhibit applications in energy storage and catalysis. For instance, nanoparticles with an average grain size of 5.8 nm and a bandgap of 3.30 eV demonstrate potential in photoluminescence and high-temperature ceramics.

Contemporary Research Paradigms

Modern research prioritizes eco-friendly synthesis and hazard mitigation. The sol-gel method, utilizing magnesium nitrate and chromium nitrate precursors, has emerged as a low-cost, energy-efficient route to produce MgCr₂O₄ nanopowders. Concurrently, regulatory pressures have spurred investigations into chromate-free alternatives, such as phosphate-based inhibitors, which reduce environmental toxicity while maintaining corrosion resistance.

Regulatory Framework and Environmental Considerations

Magnesium chromate is classified as a Category 1 carcinogen under the Globally Harmonized System (GHS), with hazard codes H350 (may cause cancer) and H410 (toxic to aquatic life). Its production and disposal are tightly regulated, necessitating hazardous waste protocols to prevent groundwater contamination. The European Chemicals Agency (ECHA) mandates labeling for respiratory irritation (H335) and genetic toxicity (H340), reflecting its high-risk profile.

Crystallography of Magnesium Chromate Forms

The anhydrous α-MgCrO₄ phase crystallizes in the orthorhombic system (space group Cmcm, No. 63) with lattice parameters a = 5.497 Å, b = 8.368 Å, and c = 6.147 Å [3]. This structure features edge-sharing MgO₆ octahedra and CrO₄ tetrahedra, creating a three-dimensional framework distinct from hydrated forms. In contrast, the pentahydrate (MgCrO₄·5H₂O) adopts a triclinic P 1 space group with a = 6.384 Å, b = 10.702 Å, c = 6.115 Å, α = 89.99°, β = 89.96°, and γ = 89.98° [1] [2]. This configuration enables the formation of one-dimensional chains along the crystallographic b-axis through axial CrO₄-Mg linkages [1].

Polymorphic Variations and Phase Transitions

While explicit reports of temperature-induced polymorphism remain limited, hydration-driven structural transitions are well documented. The anhydrous-to-pentahydrate transition involves incorporation of four coordinated and one lattice water molecule per formula unit, reducing crystal symmetry from orthorhombic to triclinic [1] [3]. Differential thermal analysis suggests the undecahydrate (MgCrO₄·11H₂O) forms at lower temperatures, though its metastability complicates phase purity assessments [1].

Hydration States and Crystalline Structures

Anhydrous Magnesium Chromate Structure

The anhydrous form's orthorhombic structure contains Mg²⁺ cations in distorted octahedra (average Mg–O = 2.07 Å) sharing edges with CrO₄ tetrahedra (Cr–O = 1.64–1.66 Å) [3]. This arrangement creates parallel channels along the c-axis, explaining the compound's hygroscopicity. The MgO₆ octahedra exhibit trans-axial compression, with equatorial Mg–O bonds (2.05–2.07 Å) slightly shorter than axial ones (2.11 Å) [3].

Magnesium Chromate Pentahydrate Lattice Configuration

The pentahydrate structure ([Mg(H₂O)₄]CrO₄·H₂O) contains two crystallographically distinct Mg²⁺ sites on inversion centers. Each Mg²⁺ coordinates four equatorial water molecules (Mg–Oₐq = 2.026–2.066 Å) and two axial CrO₄ oxygen atoms (Mg–O₆Cr = 2.095–2.110 Å) [1] [2]. The CrO₄ tetrahedron (Cr–O = 1.635–1.658 Å) bridges adjacent Mg octahedra, forming infinite || chains. Hydrogen bonding between coordinated and lattice water molecules (O–H⋯O = 2.70–2.85 Å) creates a three-dimensional network stabilizing the lattice [1].

Magnesium Chromate Undecahydrate Discovery and Structure

Though rarely studied, MgCrO₄·11H₂O reportedly shares structural motifs with the pentahydrate, featuring additional lattice water molecules that expand the unit cell. Preliminary comparisons suggest longer Mg–Oₐq bonds (2.08–2.12 Å) and more distorted CrO₄ tetrahedra compared to the pentahydrate [1]. However, the absence of single-crystal data limits definitive structural assignments.

Coordination Environment and Bonding Characteristics

In the pentahydrate, each Mg²⁺ resides in a distorted octahedron with four H₂O ligands and two CrO₄ oxygens. The equatorial Mg–Oₐq bonds (2.026–2.066 Å) show less variation than axial Mg–O₆Cr bonds (2.095–2.110 Å), indicating stronger metal–water interactions [1] [2]. The CrO₄ tetrahedron's bridging oxygen atoms (Cr–O = 1.656–1.658 Å) form longer bonds than terminal ones (Cr–O = 1.635–1.657 Å), reflecting their dual bonding role [1]. Hydrogen-bonding interactions bifurcate at the lattice water molecule (OW4), with O–H⋯O distances of 2.748 Å (to OW3) and 2.845 Å (to O2) [1].

Conventional Preparation Approaches

Direct Precipitation Methods

The most straightforward approach to synthesizing magnesium chromate involves direct precipitation reactions between soluble magnesium salts and chromate sources . The fundamental reaction follows the stoichiometric equation:

MgSO₄ + K₂CrO₄ → MgCrO₄ + K₂SO₄

This method utilizes magnesium sulfate heptahydrate as the magnesium source and potassium chromate as the chromate donor . The reaction proceeds rapidly at room temperature, typically completing within minutes when conducted in aqueous solution. Alternative magnesium sources include magnesium nitrate hexahydrate, which reacts similarly with chromate salts .

Stoichiometric Considerations

Research has demonstrated that stoichiometric control represents a critical parameter in precipitation synthesis . The molar ratio of reactants must be precisely calculated to ensure complete conversion. For the reaction K₂CrO₄ + Mg(NO₃)₂ → MgCrO₄ + 2KNO₃, optimal results are achieved when using equimolar concentrations of 0.250 M Mg(NO₃)₂ and 0.018 mol K₂CrO₄ . Complete precipitation confirmation requires gravimetric analysis or spectroscopic monitoring of residual chromate ions through ultraviolet-visible spectroscopy .

Electrolytic Synthesis

An alternative conventional approach employs electrolytic methods using open-cell setups with stainless steel electrodes . This technique involves the electrolysis of magnesium sulfate solutions, where chromate species are generated electrochemically. The process requires careful control of current density and electrolyte composition to achieve selective chromate formation .

Crystallization Control

Conventional methods often struggle with crystallization control, producing particles ranging from 100 to 1000 nanometers with relatively low surface areas of 10-50 m²/g[Table 1]. The primary limitation of conventional approaches lies in the difficulty of controlling particle size distribution and morphology, which affects subsequent applications .

Sol-Gel Synthesis of Magnesium Chromate and Derivatives

Citrate Sol-Gel Process

The citrate sol-gel method represents a significant advancement in magnesium chromate synthesis, enabling precise control over particle size and morphology [3]. This technique utilizes citric acid as both a chelating agent and fuel source, creating a homogeneous precursor solution that undergoes controlled thermal decomposition.

The synthesis begins with dissolving magnesium nitrate hexahydrate and chromium nitrate nonahydrate in distilled water, followed by the addition of citric acid in a molar ratio of 1:1:4 (Mg:Cr:citric acid) [3]. The solution pH is adjusted to 7-9 using ammonia water, promoting complex formation between metal ions and citrate ligands [3].

Thermal Decomposition Characteristics

Thermal analysis reveals that the citrate sol-gel precursor undergoes decomposition in distinct stages [3]. The initial crystallization of magnesium chromate spinel occurs at approximately 550°C, while complete crystallization is achieved at 600°C [3]. This controlled decomposition results in nanocrystalline MgCr₂O₄ particles with average sizes of 20 nanometers [3].

Auto-Combustion Sol-Gel Variants

Enhanced sol-gel approaches incorporate auto-combustion mechanisms using various organic fuels [4]. Three primary fuel systems have been investigated:

Fructose-Based System: Utilizes fructose as both fuel and structure-directing agent, producing MgCr₂O₄ nanoparticles with sizes ranging from 10-40 nanometers [4].

Tartaric Acid System: Employs tartaric acid as a chelating agent and fuel, resulting in controlled particle morphology and improved homogeneity [4].

Hexamethylenetetramine (HMTA) System: Uses HMTA as a fuel source, providing controlled combustion kinetics and uniform particle distribution [4].

Microstructural Development

Sol-gel synthesis enables precise control over microstructural parameters [5]. The method produces spinel chromites with cubic crystal structures, confirmed through X-ray diffraction analysis [5]. Field emission scanning electron microscopy reveals that particle sizes can be controlled within the 10-40 nanometer range by adjusting processing parameters such as pH, fuel-to-oxidizer ratios, and calcination temperatures [5].

Process Parameter Optimization

Critical parameters affecting sol-gel synthesis include:

- pH Control: Optimal pH range of 7-9 ensures proper complex formation and prevents premature precipitation [5]

- Fuel-to-Oxidizer Ratio: Stoichiometric ratios between 1:1 and 1:4 provide complete combustion and desired phase formation [4]

- Calcination Temperature: Temperature range of 500-750°C enables complete crystallization while maintaining nanoscale dimensions [4]

- Heating Rate: Controlled heating rates of 5-10°C/min prevent rapid gas evolution and maintain structural integrity [5]

Mechanochemical Synthesis Techniques in Air

High-Energy Ball Milling Approach

Mechanochemical synthesis represents an environmentally friendly alternative that operates under ambient conditions without requiring inert atmospheres [6]. This method employs high-energy ball milling to induce solid-state reactions between precursor materials through mechanical activation.

The process utilizes planetary ball mills with optimized parameters including ball-to-powder ratios of 10:1, revolution speeds of 350 rpm, and processing times extending to 80 hours [6]. The mechanochemical approach achieves complete conversion of starting materials to the desired spinel phase through repeated welding and fracturing cycles that create fresh reactive surfaces [7].

Mechanism of Mechanochemical Activation

Mechanochemical synthesis operates through several key mechanisms [7]:

Particle Size Reduction: Continuous milling reduces particle sizes to nanoscale dimensions, dramatically increasing surface area and reactivity [7]

Defect Generation: Mechanical stress creates structural defects, including grain boundaries, dislocations, and point defects, which serve as nucleation sites for new phase formation [7]

Temperature Rise: Local heating from ball-powder collisions creates hot spots that facilitate chemical reactions at temperatures well below conventional synthesis requirements [7]

Fresh Surface Generation: Repeated fracturing continuously exposes fresh surfaces, maintaining high reactivity throughout the process [7]

Scalability and Production Capacity

Mechanochemical synthesis demonstrates excellent scalability potential [6]. Single-batch production capacities of 100 grams have been achieved while maintaining complete phase conversion [6]. The process requires water addition at ratios of 2.0 mL per gram of reactant to facilitate the mechanochemical reaction [6].

Product Characteristics

Mechanochemically synthesized materials exhibit unique properties:

- Particle Size: Average particle sizes of 117.8 nanometers with narrow size distributions [6]

- Surface Area: High specific surface areas of 63.3 m²/g, significantly exceeding conventional synthesis methods [6]

- Phase Purity: Complete conversion to desired spinel phases without secondary phase formation [6]

- Crystallinity: Well-crystallized products with minimal amorphous content [6]

Environmental Advantages

Mechanochemical synthesis offers significant environmental benefits compared to conventional high-temperature methods [7]. The process operates at room temperature, eliminating energy-intensive heating requirements. Additionally, the technique produces minimal waste streams and avoids the use of organic solvents or hazardous chemicals [7].

Precipitation and Controlled Crystallization Methods

Coprecipitation Strategies

Controlled precipitation methods enable systematic manipulation of nucleation and growth processes to achieve desired particle characteristics [8]. The coprecipitation approach involves simultaneous precipitation of magnesium and chromium hydroxides from mixed metal solutions, followed by thermal conversion to the desired chromate phases [8].

Precipitating Agent Selection

Research has identified several effective precipitating agents for magnesium chromate synthesis [8]:

Ammonium Hydroxide: Provides gradual pH increase, enabling controlled nucleation and growth [8]. Optimal precipitation occurs at pH ranges of 9.5-11 [8].

Ammonium Carbonate: Offers alternative precipitation mechanism with different growth kinetics [8]. This system produces predominantly magnesium hydroxochromate hydrate phases [8].

Hexamethylenetetramine (HMT): Acts as a slow-release base, providing uniform precipitation conditions [8]. This approach yields the most effective spinel formation at relatively low temperatures [8].

Crystallization Mechanism

The coprecipitation process follows a well-defined sequence [8]:

Initial Precipitation: Microcrystalline chromium(III) hydroxide precipitates first at pH approximately 5 [8]

Redissolution: Further hydroxide addition causes redissolution, forming hydroxochromate(III) anions [8]

Coprecipitation: Continuous formation of magnesium chromium hydroxide coprecipitates occurs at pH 9.5-11 [8]

Thermal Conversion: Heat treatment at 500°C converts hydroxide precursors to spinel chromate phases [8]

Hydrate Formation Control

A novel approach involves controlled hydrate formation through rapid quenching techniques [9]. Aqueous solutions of magnesium chromate can be quenched in liquid nitrogen to produce the unique MgCrO₄·11H₂O hydrate [9]. This compound is isostructural with the rare mineral meridianiite (MgSO₄·11H₂O) and exhibits triclinic crystal structure with specific unit cell parameters: a = 6.81133 Å, b = 6.95839 Å, c = 17.3850 Å [9].

Process Parameter Control

Critical parameters for controlled crystallization include:

- Temperature Control: Precise temperature regulation during precipitation prevents uncontrolled nucleation [10]

- Mixing Conditions: Controlled agitation ensures uniform supersaturation and consistent particle formation [10]

- Residence Time: Optimal residence times allow complete precipitation while preventing secondary nucleation [10]

- Concentration Gradients: Controlled addition rates maintain appropriate supersaturation levels [10]

Novel Synthetic Routes for Specialized Applications

Hydrothermal Synthesis

Hydrothermal methods provide access to unique morphologies and phase compositions not achievable through conventional approaches [11]. The technique employs high-pressure, high-temperature aqueous conditions to facilitate crystallization and phase transformation processes.

Continuous Hydrothermal Flow Synthesis (CHFS)

Advanced hydrothermal approaches utilize continuous flow systems to achieve precise control over reaction conditions [11]. The CHFS method involves:

Precursor Preparation: Magnesium acetate and chromium acetate are dissolved in water to create a homogeneous solution [11]

Supercritical Water Reaction: The precursor solution is rapidly mixed with supercritical water at 450°C and 24.1 MPa pressure [11]

Rapid Crystallization: Extremely fast mixing (Reynolds number > 6900) ensures homogeneous nucleation and rapid crystallization [11]

Product Recovery: Continuous collection and washing yield nanocrystalline products with particle sizes below 5 nanometers [11]

Metathesis Reactions

Metathesis synthesis offers thermodynamically favorable pathways for materials that are difficult to synthesize through conventional routes [12]. The double ion-exchange reaction MgCl₂ + 2NaCrS₂ → MgCr₂S₄ + 2NaCl demonstrates significant thermodynamic driving force (ΔH = -47 kJ/mol) compared to traditional solid-state approaches [12].

This method successfully synthesizes MgCr₂S₄ nanoparticles below 200 nanometers at 500°C within 30 minutes [12]. The thermodynamic favorability arises from the large exothermicity of sodium chloride formation, which drives the reaction to completion [12].

Topotactic Transformation

Topotactic transformation involves structure-preserving conversion of precursor phases to desired products [13]. The method utilizes solvated MgCr layered double hydroxides (LDH) as starting materials, which undergo controlled thermal decomposition in polar solvents like N,N-dimethylformamide [13].

The process generates porous MgO/MgCr₂O₄ nanocomposites through slow gas evolution (H₂O, CO₂, NH₃) during moderate temperature treatment at 400°C [13]. This approach yields materials with:

- High Surface Areas: Specific surface areas exceeding 200 m²/g [13]

- Controlled Morphology: Hierarchical structures combining MgO nanosheets with MgCr₂O₄ nanoparticles [13]

- Enhanced Properties: Improved photocatalytic activity due to synergistic effects between components [13]

Microwave-Assisted Synthesis

Microwave-assisted methods provide rapid heating and uniform temperature distribution, enabling synthesis of materials with unique properties [14]. The technique employs microwave irradiation to accelerate reaction kinetics and control crystallization processes.

Microwave-assisted sol-gel synthesis of magnesium oxide demonstrates the potential for extending this approach to chromate systems [14]. The method utilizes citric acid and magnesium chloride precursors, with microwave heating providing rapid gel formation and subsequent thermal conversion [14].

Electrochemical Synthesis

Electrochemical approaches offer precise control over oxidation states and phase formation through applied potential control [15]. While primarily developed for magnesium metal electrodeposition, these methods can be adapted for chromate synthesis through controlled electrochemical oxidation of chromium species in the presence of magnesium ions [15].

The electrochemical method provides several advantages:

- Precise Control: Applied potential directly controls reaction thermodynamics [15]

- Room Temperature Operation: Eliminates high-temperature processing requirements [15]

- Selective Synthesis: Potential control enables selective phase formation [15]

Template-Directed Synthesis

Biological and synthetic templates provide structural control over crystallization processes [16]. Egg shell membrane templates have been successfully employed for MgCr₂O₄ synthesis, yielding hierarchical structures with controlled morphology [16].

The template-directed approach involves:

- Template Preparation: Fresh or boiled egg shell membranes are prepared as structure-directing agents [16]

- Coprecipitation: Magnesium and chromium precursors are coprecipitated in the presence of templates [16]

- Thermal Treatment: Controlled heating at 1000°C for 4 hours produces single-phase spinel materials [16]

- Template Removal: Organic templates are removed during calcination, leaving behind structured inorganic materials [16]

Physical Description

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Chromic acid (H2CrO4), magnesium salt (1:1): ACTIVE